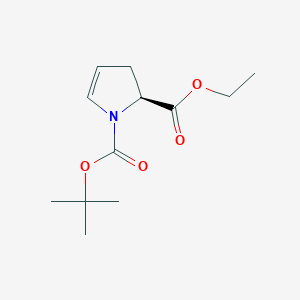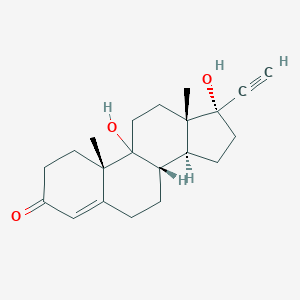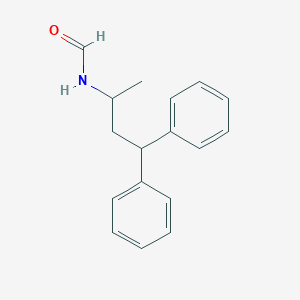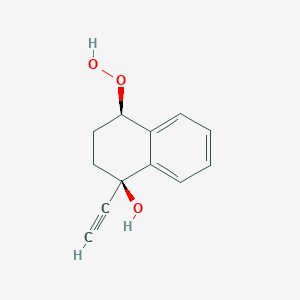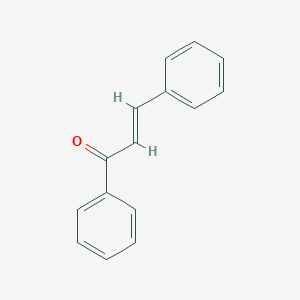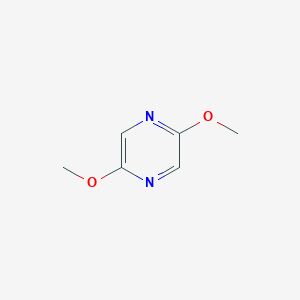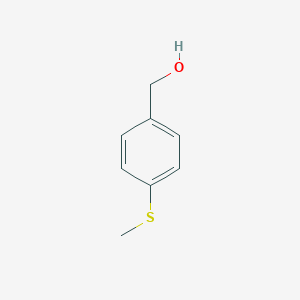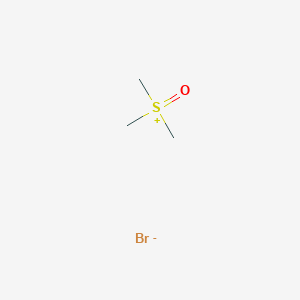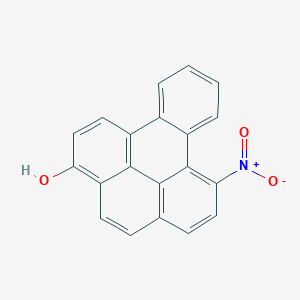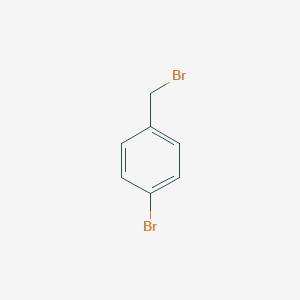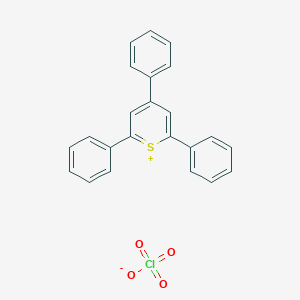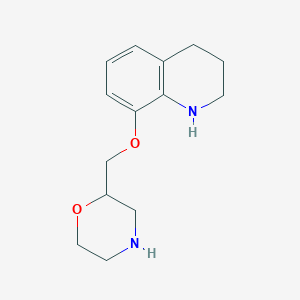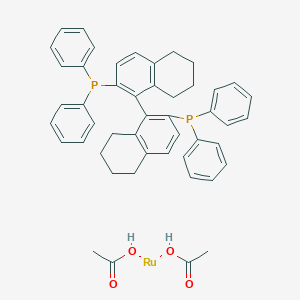![molecular formula C9H16N4O8S B049401 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid CAS No. 114691-29-1](/img/structure/B49401.png)
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid is a chemical compound that has been used in scientific research for various purposes.
Mecanismo De Acción
The mechanism of action of 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid involves the inhibition of thymidine phosphorylase, which leads to a decrease in the production of thymidine, a key component of DNA synthesis. This inhibition has been shown to have antitumor and antiviral effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of this compound include the inhibition of thymidine phosphorylase, a decrease in thymidine production, and an increase in reactive oxygen species in cells and tissues. These effects have been shown to have antitumor and antiviral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid in lab experiments is its ability to inhibit thymidine phosphorylase, which can be useful in the development of antitumor and antiviral agents. However, one limitation is its potential toxicity, which can affect the accuracy of experimental results.
Direcciones Futuras
For the use of 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid include further research into its antitumor and antiviral effects, as well as its potential use in the treatment of other diseases. Additionally, the development of new synthesis methods and modifications to the compound may lead to improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid involves the reaction of hydrazine hydrate with 2-deoxy-D-ribose-5-phosphate, followed by the addition of sodium nitrite and sulfuric acid. The resulting product is then treated with sodium hydroxide and sodium sulfite to obtain the final compound.
Aplicaciones Científicas De Investigación
This compound has been used in various scientific research applications, including as a substrate for the enzyme thymidine phosphorylase, which is involved in DNA synthesis. It has also been used as a probe for the detection of reactive oxygen species in cells and tissues. Additionally, it has been used in the development of antiviral and antitumor agents.
Propiedades
Número CAS |
114691-29-1 |
|---|---|
Nombre del producto |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid |
Fórmula molecular |
C9H16N4O8S |
Peso molecular |
340.31 g/mol |
Nombre IUPAC |
(6Z)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinylidene-2-oxo-1,3-diazinane-4-sulfonic acid |
InChI |
InChI=1S/C9H16N4O8S/c10-12-4-1-5(22(18,19)20)13(9(17)11-4)8-7(16)6(15)3(2-14)21-8/h3,5-8,14-16H,1-2,10H2,(H,11,12,17)(H,18,19,20)/t3-,5?,6-,7-,8-/m1/s1 |
Clave InChI |
SZEOSHRDIDKXBY-XBNQCIRNSA-N |
SMILES isomérico |
C1C(N(C(=O)N=C1NN)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)S(=O)(=O)O |
SMILES |
C1C(N(C(=O)NC1=NN)C2C(C(C(O2)CO)O)O)S(=O)(=O)O |
SMILES canónico |
C1C(N(C(=O)N=C1NN)C2C(C(C(O2)CO)O)O)S(=O)(=O)O |
Sinónimos |
N(4)-aminocytosine-bisulfite adduct |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



